molecular formula C20H24O3 B584351 6-Hydroxymethyl Exemestane CAS No. 152764-26-6

6-Hydroxymethyl Exemestane

Cat. No.: B584351
CAS No.: 152764-26-6
M. Wt: 312.409
InChI Key: MNBSDZVEXCMDRX-DAELLWKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxymethyl Exemestane is a steroidal compound known for its potent irreversible inhibition of the enzyme aromatase, which is responsible for the biosynthesis of estrogens. This compound is used to control estrogen synthesis and has applications in various fields, including medicine and sports supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxymethyl Exemestane typically involves the transformation of androstenedione or other steroidal precursors through a series of chemical reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxymethyl Exemestane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

6-Hydroxymethyl Exemestane has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 6-Hydroxymethyl Exemestane is the irreversible inhibition of the enzyme aromatase. By binding permanently to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This inhibition affects various molecular targets and pathways involved in estrogen biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxymethyl Exemestane is unique due to its irreversible binding to aromatase, which provides a long-lasting effect on estrogen suppression. This characteristic distinguishes it from other reversible inhibitors and makes it particularly effective in certain therapeutic and industrial applications .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBSDZVEXCMDRX-DAELLWKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857727
Record name 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152764-26-6
Record name 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.